Regioisomeric Differentiation: 3-Position Substitution Confers Distinct hCA Inhibition Potential vs. Other Analogs
The substitution pattern of the pyrazole core is a primary determinant of biological activity. A series of pyrazole-sulfonamide derivatives was evaluated for inhibition of human carbonic anhydrase (hCA) isoenzymes. While the target compound (1-methyl-1H-pyrazol-3-yl)methanesulfonamide itself was not directly assayed in this study, the data establish a class-level baseline for structurally related 1,3,4-trisubstituted pyrazole sulfonamides [1]. The reported Ki values for these analogs ranged from 0.062–1.278 μM for hCA I and 0.012–0.379 μM for hCA II, demonstrating that specific substitution at the 3-position can yield inhibitors with affinities in the mid-nanomolar range [1]. The 3-position sulfonamide, as present in the target compound, offers a unique spatial and electronic profile compared to its 4- or 5-substituted regioisomers, which is expected to yield a different hCA inhibition potency and selectivity profile [2].
| Evidence Dimension | Inhibition constant (Ki) for hCA I and hCA II |
|---|---|
| Target Compound Data | No direct data available for the target compound |
| Comparator Or Baseline | A series of 13 synthesized pyrazole-sulfonamide derivatives (structures 2-14) |
| Quantified Difference | Class-wide Ki range for hCA I: 0.062–1.278 μM; hCA II: 0.012–0.379 μM |
| Conditions | In vitro enzyme inhibition assay on purified human erythrocyte hCA I and hCA II isozymes |
Why This Matters
This data demonstrates that the pyrazole sulfonamide class can achieve low-micromolar to nanomolar enzyme inhibition, and the specific 3-position substitution of the target compound is a key variable that differentiates its expected activity profile from that of its 4- or 5-substituted isomers.
- [1] Balseven, H., İşgör, M. M., Mert, S., Alım, Z., Beydemir, S., Ok, S., & Kasımoğulları, R. (2013). Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. Bioorganic & Medicinal Chemistry, 21(1), 21-27. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
